![molecular formula C4F6O2 B12537669 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- CAS No. 680615-57-0](/img/structure/B12537669.png)
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dioxabicyclo[310]hexane, 1,2,2,4,4,5-hexafluoro- is a unique chemical compound characterized by its bicyclic structure and multiple fluorine atoms
Métodos De Preparación
The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- typically involves cyclization reactions and catalytic hydrogenation reactions. These methods differ in terms of reaction conditions, yields, and operational difficulties . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used .
Comparación Con Compuestos Similares
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- can be compared with other similar compounds such as:
- 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 1,2-Cyclopropanedicarboxylic anhydride
These compounds share similar bicyclic structures but differ in their functional groups and fluorination patterns, which can affect their reactivity and applications .
Propiedades
Número CAS |
680615-57-0 |
|---|---|
Fórmula molecular |
C4F6O2 |
Peso molecular |
194.03 g/mol |
Nombre IUPAC |
1,2,2,4,4,5-hexafluoro-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4F6O2/c5-1-2(6,11-1)4(9,10)12-3(1,7)8 |
Clave InChI |
LEEJBGRIMQGMBF-UHFFFAOYSA-N |
SMILES canónico |
C12(C(O1)(C(OC2(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


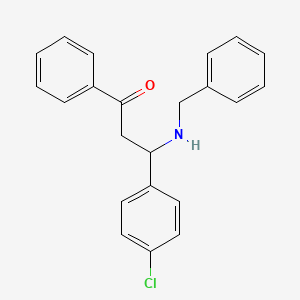


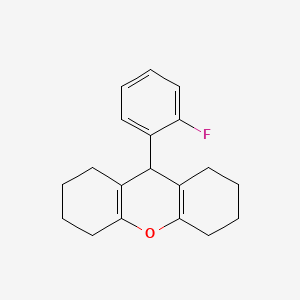

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
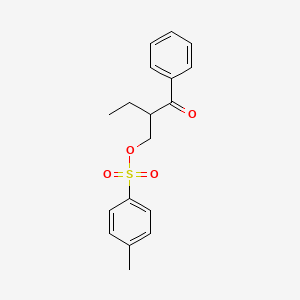
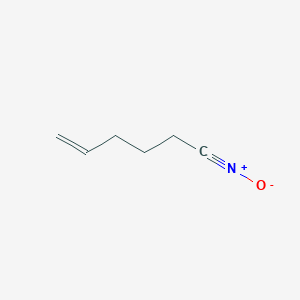

![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
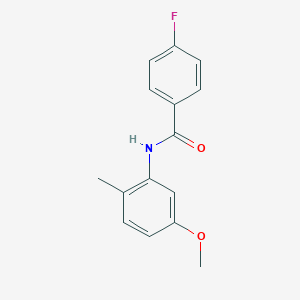

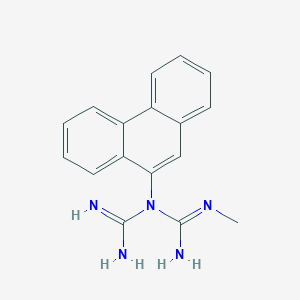
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
